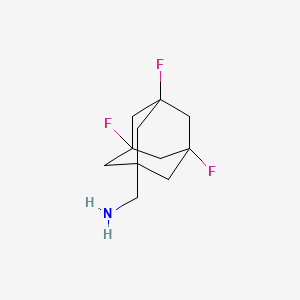
(3,5,7-Trifluoroadamantan-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5,7-Trifluoroadamantan-1-yl)methanamine is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,7-Trifluoroadamantan-1-yl)methanamine typically involves the fluorination of adamantane derivatives. One common method includes the use of Ishikawa’s reagent, a fluorinating agent, to introduce fluorine atoms into the adamantane structure . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and minimize by-products, ensuring the compound’s suitability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,5,7-Trifluoroadamantan-1-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as ureas and amides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Fluoroanilines: Used in the synthesis of ureas from this compound.
Diphenylphosphoryl Azide: Utilized in the preparation of isocyanates from carboxylic acid derivatives.
Major Products
Aplicaciones Científicas De Investigación
(3,5,7-Trifluoroadamantan-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of advanced materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of (3,5,7-Trifluoroadamantan-1-yl)methanamine involves its interaction with specific molecular targets. The compound’s fluorinated adamantane structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Adamantan-1-yl(phenyl)methanamine: A non-fluorinated derivative with similar structural features.
1-(Adamantan-1-yl)-1-(3,5-difluorophenyl)methanamine: Another fluorinated adamantane derivative with different substitution patterns.
Uniqueness
(3,5,7-Trifluoroadamantan-1-yl)methanamine stands out due to the specific positioning of the fluorine atoms, which enhances its chemical stability and lipophilicity. This unique structure makes it more effective in certain applications compared to its non-fluorinated or differently fluorinated counterparts.
Propiedades
Fórmula molecular |
C11H16F3N |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
(3,5,7-trifluoro-1-adamantyl)methanamine |
InChI |
InChI=1S/C11H16F3N/c12-9-1-8(7-15)2-10(13,4-9)6-11(14,3-8)5-9/h1-7,15H2 |
Clave InChI |
FMJZSHMOFHKFRG-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)

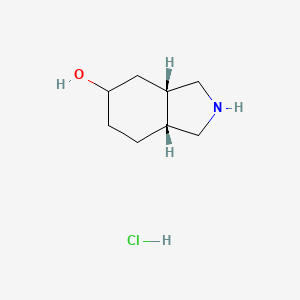
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)
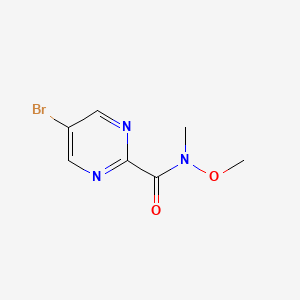
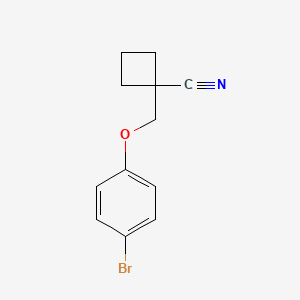
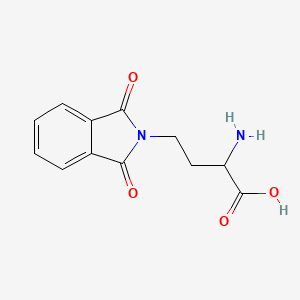
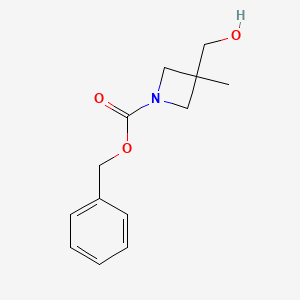
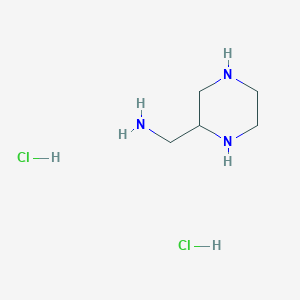
![1H-Pyrrolo[3,2-B]pyridin-2-OL](/img/structure/B13009575.png)
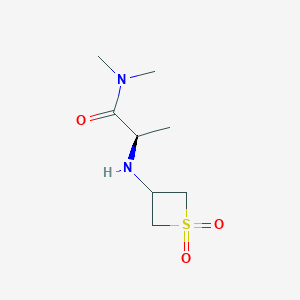
![Methyl3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate](/img/structure/B13009586.png)
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine](/img/structure/B13009609.png)
![2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B13009617.png)
